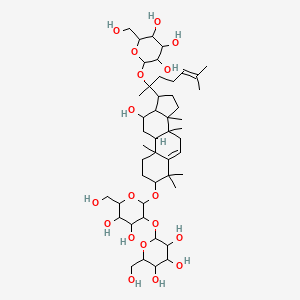

5,6-Dehydrogensenoside Rd

Beschreibung

Eigenschaften

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYHYIXFUOUIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymology

Precursor Metabolism and Pathways in Ginsenoside Biogenesis

Mevalonate (B85504) (MVA) Pathway

The MVA pathway is a fundamental metabolic route for the production of a wide range of isoprenoids. cas.cz The process is initiated in the cytoplasm with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govetals.org This is followed by a series of enzymatic reactions that ultimately yield IPP and DMAPP. etals.org Studies using specific inhibitors have demonstrated that the MVA pathway plays a major role in the production of ginsenosides (B1230088). etals.orgnih.gov For instance, treatment with mevinolin, an inhibitor of a key MVA pathway enzyme, led to a significant reduction in the concentration of major ginsenosides. etals.orgetals.org

2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

Located in the plastids, the MEP pathway provides an alternative route to IPP and DMAPP synthesis. etals.orgscientific.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. etals.org While historically the MVA pathway was considered the main contributor to ginsenoside biosynthesis, recent research, including transcriptomic analyses and inhibitor studies, has revealed that the MEP pathway also plays a role. nih.govscientific.netnih.gov In fact, at the transcriptional level, the contribution of the MEP pathway to ginsenoside biosynthesis in ginseng roots is comparable to the MVA pathway and is even higher in leaves. nih.govnih.gov This suggests a degree of interplay and potential compensation between the two pathways to ensure a steady supply of precursors for normal growth and secondary metabolite production. nih.gov

Key Enzymes and Their Functional Characterization in Ginsenoside Biosynthesis

The intricate process of ginsenoside biosynthesis is orchestrated by a series of key enzymes that catalyze specific, rate-limiting steps. mdpi.comnih.gov Understanding the function of these enzymes is crucial for elucidating the regulatory mechanisms of ginsenoside production.

3-Hydroxy-3-methylglutaryl Coenzyme A Reductase (HMGR)

As the first rate-limiting enzyme in the MVA pathway, 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) plays a pivotal role in regulating the flow of precursors towards ginsenoside synthesis. nih.govmdpi.com It catalyzes the reduction of HMG-CoA to mevalonate, a committed step in the pathway. nih.govsemanticscholar.org In Panax ginseng, two forms of HMGR, PgHMGR1 and PgHMGR2, have been identified and show high sequence identity. nih.govnih.gov The expression of these genes varies in different plant organs, with higher levels found in the petiole and roots. nih.gov Inhibition of HMGR activity with mevinolin has been shown to significantly decrease total ginsenoside content, confirming its regulatory role. nih.govuniprot.org Conversely, overexpression of PgHMGR1 has been demonstrated to enhance the production of both sterols and triterpenes. nih.govnih.gov

Farnesyl Pyrophosphate Synthase (FPS)

Farnesyl pyrophosphate synthase (FPS) is a critical branch-point enzyme that catalyzes the formation of farnesyl pyrophosphate (FPP) from IPP and DMAPP. cas.czmdpi.com FPP serves as the direct precursor for the synthesis of squalene (B77637), the backbone of triterpenoids like ginsenosides. cas.czacs.org The gene encoding FPS has been isolated from Panax ginseng (PgFPS), and its overexpression has been shown to increase the accumulation of ginsenosides. mdpi.comacs.orgnih.gov Southern blot analysis suggests the presence of more than two genes encoding FPS in P. ginseng. cas.czmdpi.com The deduced amino acid sequence of PgFPS shares high identity with FPS from other plant species, indicating a conserved function. mdpi.com

Squalene Epoxidase (SQE)

Squalene Epoxidase (SQE) is a critical enzyme that catalyzes the oxidation of squalene to form (3S)-2,3-oxidosqualene. nih.govnih.gov This reaction is considered a rate-limiting step in the broader biosynthesis of triterpenoids and phytosterols. nih.gov The expression of the gene encoding SQE, along with squalene synthase (SS), can be upregulated by phytohormones like jasmonic acid, indicating its importance in the regulated production of ginsenosides. researchgate.net In Panax ginseng, there are multiple copies of SQE genes, and studies have shown that their enhanced expression can lead to an increased accumulation of dammarane-type ginsenosides. nih.gov For instance, overexpression of certain transcription factors has been shown to significantly upregulate PgSE (Panax ginseng Squalene Epoxidase) expression, correlating with higher saponin (B1150181) content. nih.gov

Dammarenediol-II Synthase (DS)

Dammarenediol-II Synthase (DS) catalyzes the first committed step in the biosynthesis of dammarane-type ginsenosides. nih.govnih.gov This oxidosqualene cyclase (OSC) directs the cyclization of 2,3-oxidosqualene (B107256) to form the tetracyclic dammarane (B1241002) backbone, specifically dammarenediol-II. mdpi.comnih.gov The expression of the PgDDS gene is observed in various parts of the ginseng plant and can be enhanced by elicitors like methyl jasmonate (MeJA). nih.gov The activity of DS is fundamental for the production of protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) type ginsenosides, which encompass the majority of known ginsenosides, including ginsenoside Rd. nih.govnih.gov

Cytochrome P450 (CYP450) Monooxygenases

Following the formation of the initial triterpene skeletons, Cytochrome P450 (CYP450) monooxygenases introduce structural diversity through hydroxylation at various positions. academicjournals.orgmdpi.com These enzymes are essential for converting dammarenediol-II into protopanaxadiol (PPD) and subsequently into protopanaxatriol (PPT). academicjournals.org For instance, a specific CYP450, CYP716A53v2, is vital for the conversion of PPD to PPT. mdpi.com The expression levels of numerous CYP450 genes often correlate with the content of different types of ginsenosides, highlighting their role as rate-limiting steps in the diversification of these compounds. frontiersin.org Transcriptomic analyses have identified a large number of CYP450 genes in Panax, with many showing differential expression in response to elicitors like MeJA. nih.gov

UDP-Glycosyltransferases (UGTs)

The final and most significant diversification of ginsenosides is achieved through glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar moieties from an activated donor, such as UDP-glucose, to the triterpene aglycones at specific hydroxyl groups. academicjournals.orgnih.gov This step is critical for the synthesis of ginsenoside Rd. Specific UGTs have been identified for particular glycosylation steps; for example, PgUGT94Q2 is known to facilitate the glycosylation of ginsenoside F2 to produce ginsenoside Rd. mdpi.comnih.gov Another study specifies that two UGTs, PgUGT74AE2 and PgUGT94Q2, work in sequence to transfer glucose groups to compound K, ultimately forming ginsenoside Rd. frontiersin.org The Panax ginseng genome contains a large family of UGT genes, and their specific expression patterns are key determinants of the final ginsenoside profile of the plant. nih.gov

| Enzyme | Abbreviation | Function in Ginsenoside Biosynthesis |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene, a rate-limiting step. nih.gov |

| Dammarenediol-II Synthase | DS | Cyclizes 2,3-oxidosqualene to dammarenediol-II, the precursor for dammarane-type ginsenosides. nih.gov |

| Beta-Amyrin Synthase | AS | Cyclizes 2,3-oxidosqualene to β-amyrin, the precursor for oleanane-type ginsenosides. nih.gov |

| Cytochrome P450 Monooxygenases | CYP450 | Catalyze the hydroxylation of the triterpene skeleton to produce various aglycones like PPD and PPT. academicjournals.org |

| UDP-Glycosyltransferases | UGTs | Catalyze the final glycosylation of aglycones to form diverse ginsenosides, including Ginsenoside Rd. nih.gov |

Regulation of Ginsenoside Biosynthesis at the Gene and Protein Level

The production of ginsenosides is a tightly controlled process, regulated at both the genetic and protein levels. academicjournals.org The expression of the biosynthetic genes is influenced by a complex network of regulatory factors, including transcription factors and signaling molecules, which respond to both developmental cues and environmental stimuli. mdpi.complos.org

Transcriptional Regulation and Related Factors

The transcription of genes involved in the ginsenoside biosynthetic pathway is a key regulatory point. Several families of transcription factors have been identified as playing crucial roles in this process. These include MYB, basic helix-loop-helix (bHLH), and WRKY transcription factors. nih.gov

For example, the R2R3-MYB protein PgMYB2 has been shown to bind to the promoter of the PgDDS gene, thereby activating its expression. nih.gov Similarly, overexpression of a PgWRKY gene led to a significant upregulation of several pathway genes, including PgSS and PgSE, resulting in higher total saponin content. nih.gov

Signaling molecules, particularly phytohormones, are also central to this regulatory network. Jasmonates (JAs), such as jasmonic acid and its active conjugate jasmonyl-isoleucine (JA-Ile), are well-known elicitors of ginsenoside biosynthesis. mdpi.comresearchgate.net They can significantly enhance the expression of key biosynthetic genes. mdpi.com Ethylene (B1197577) is another hormone that has been shown to promote ginsenoside synthesis, likely through the action of AP2/ERF transcription factors like PgERF120, which are responsive to ethylene signaling. nih.gov This intricate web of transcription factors and signaling pathways allows the plant to modulate ginsenoside production in response to various internal and external signals. researchgate.netnih.gov

| Regulatory Factor | Family/Type | Target Genes/Process |

| PgMYB2 | R2R3-MYB Transcription Factor | Activates the expression of the PgDDS gene. nih.gov |

| PgWRKY4X | WRKY Transcription Factor | Upregulates the expression of PgHMGR, PgSS, and PgSE. nih.gov |

| Jasmonates (JAs) | Phytohormone | Induce the expression of genes like PgDDS, PgCYP716A47, and PgUGT94Q2. mdpi.comresearchgate.net |

| Ethylene | Phytohormone | Promotes ginsenoside synthesis, potentially via AP2/ERF transcription factors. nih.gov |

| PgERF120 | AP2/ERF Transcription Factor | Involved in the regulation of ginsenoside synthesis in response to ethylene. nih.gov |

Post-Translational Modifications and Enzyme Activity Modulation

The biosynthetic pathways of ginsenosides, including the presumed formation of 5,6-Dehydroginsenoside Rd, involve a series of complex enzymatic reactions catalyzed by enzymes such as cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs). The activity, stability, and localization of these enzymes are often regulated by post-translational modifications (PTMs). PTMs are covalent processing events that alter the properties of a protein after its translation from mRNA. These modifications are critical for the functional regulation of many plant enzymes.

In the context of ginsenoside biosynthesis, key enzymes like CYPs, which are responsible for the hydroxylation of the dammarane skeleton, and UGTs, which catalyze the final glycosylation steps, are membrane-bound proteins requiring proper folding and modification to be active. frontiersin.org Eukaryotic host systems like Saccharomyces cerevisiae (yeast) are often preferred for the heterologous expression of these plant enzymes precisely because they possess the necessary cellular machinery, such as the endoplasmic reticulum, to perform essential PTMs like glycosylation and disulfide bond formation, ensuring the enzymes are correctly folded and active. frontiersin.orgresearchgate.net

While specific PTMs directly modulating the activity of an enzyme responsible for the 5,6-dehydrogenation of ginsenoside Rd have not been documented, the regulation of the broader pathway is known to be complex. For instance, the expression levels of key enzyme genes are a primary mode of regulation. Studies have shown that the transcription levels of specific CYP and UGT genes correlate with the accumulation of different types of ginsenosides in various plant tissues. mdpi.comnih.gov Furthermore, the stability of the enzyme proteins themselves, which can be influenced by PTMs, is crucial. For example, analysis of the PgGT25-04 gene, a transcription factor involved in ginsenoside biosynthesis, revealed that the resulting protein's secondary structure is closely related to its stability and regulatory function. nih.gov

Biotechnological and Synthetic Biology Approaches in Biosynthesis Research

The low abundance of minor ginsenosides like 5,6-Dehydroginsenoside Rd in Panax species makes their extraction from natural sources inefficient and costly. alfachemic.com To overcome this limitation, biotechnological and synthetic biology approaches have emerged as promising alternatives for the sustainable production of valuable ginsenosides. nih.govnih.gov These strategies involve reconstructing the ginsenoside biosynthetic pathways in microbial hosts, or "cell factories," such as yeast and bacteria. mdpi.com

Heterologous Expression Systems for Enzymatic Studies

Heterologous expression systems are indispensable tools for identifying and characterizing the functions of enzymes involved in ginsenoside biosynthesis. By expressing individual enzyme-encoding genes from Panax species in a well-understood microbial host, researchers can study their specific catalytic activities in a controlled environment.

Yeast, particularly Saccharomyces cerevisiae, is a favored host for expressing plant-derived CYPs and UGTs due to its eukaryotic nature. frontiersin.orgnih.gov Unlike bacteria, yeast has internal membrane systems like the endoplasmic reticulum, where these enzymes are naturally located, and supports the necessary PTMs for their proper function. researchgate.net For instance, to produce the precursor ginsenoside Rd, various UGTs have been expressed and characterized in microbial hosts. Several studies have successfully expressed α-L-arabinofuranosidase or β-glucosidase enzymes in E. coli to convert more abundant ginsenosides like Rc and Rb1 into Rd. mdpi.com

In one notable study, two UGTs from Panax ginseng, PgUGT74AE2 and PgUGT94Q2, were expressed in yeast. mdpi.com The results showed that PgUGT94Q2 could transfer a glucose moiety to ginsenoside F2 to form ginsenoside Rd. mdpi.com Another research effort identified two novel UGTs from P. notoginseng, PnUGT31 and PnUGT53, and expressed them in S. cerevisiae to analyze their function in the ginsenoside pathway, ultimately leading to the production of ginsenoside Rd. frontiersin.org These studies demonstrate the power of heterologous expression not only for elucidating enzyme function but also for creating engineered strains capable of producing specific target compounds.

Table 1: Examples of Heterologously Expressed Enzymes for Ginsenoside Rd Production

| Enzyme | Source Organism | Expression Host | Substrate | Product | Reference |

|---|---|---|---|---|---|

| α-L-arabinofuranosidase (AbfA) | Rhodanobacter ginsenosidimutans | E. coli | Ginsenoside Rc | Ginsenoside Rd | mdpi.com |

| α-L-arabinofuranosidase (Abf22-3) | Leuconostoc sp. 22-3 | E. coli | Ginsenoside Rc | Ginsenoside Rd | mdpi.com |

| α-L-arabinopyranosidase (AbpBs) | Blastococcus saxobsidens | E. coli | Ginsenoside Rb2 | Ginsenoside Rd | mdpi.com |

| Pectinase | (Commercial) | In vitro | Ginsenoside Rb1 | Ginsenoside Rd | mdpi.com |

| UGT (PgUGT94Q2) | Panax ginseng | S. cerevisiae | Ginsenoside F2 | Ginsenoside Rd | mdpi.com |

Metabolic Engineering Strategies for Enhanced Production in Research Models

Metabolic engineering aims to rationally design and modify the metabolic pathways of an organism to increase the production of a desired compound. For ginsenosides, this involves optimizing the microbial cell factory to channel more metabolic flux towards the target molecule. Key strategies include enhancing precursor supply, balancing pathway gene expression, and eliminating competing metabolic pathways. nih.gov

As the direct biosynthetic enzyme for 5,6-Dehydroginsenoside Rd is unknown, research efforts have focused on enhancing the production of its precursor, ginsenoside Rd. A common strategy is to increase the availability of the triterpenoid (B12794562) backbone, protopanaxadiol (PPD). This is achieved by overexpressing genes in the upstream mevalonate (MVA) pathway, which produces the universal isoprenoid precursors. nih.gov Subsequently, the pathway from PPD is engineered by introducing specific UGTs that perform the necessary glycosylation steps to yield ginsenoside Rd.

A recent study successfully implemented a modular engineering strategy in S. cerevisiae to boost ginsenoside Rd production. frontiersin.org The researchers constructed several gene modules:

An LPPDS module to enhance the synthesis of the PPD precursor.

An EGH module containing key UGTs to initiate glycosylation.

An LKG module with additional UGTs (PnUGT31 and PnUGT53) to complete the conversion to ginsenoside Rd.

By systematically assembling these modules, the engineered yeast strain achieved a final titer of 56.68 mg/L of ginsenoside Rd in a shaking flask culture, representing one of the highest yields reported for this compound in a microbial host. frontiersin.org Such strategies, which combine precursor pathway optimization with the discovery and implementation of novel downstream enzymes, provide a powerful framework for the high-level production of rare ginsenosides and could foreseeably be adapted for the production of 5,6-Dehydroginsenoside Rd, should the final converting enzyme be identified.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,6-Dehydroginsenoside Rd |

| 5,6-didehydroginsenoside Rb1 |

| Compound K (CK) |

| Cytochrome P450s (CYPs) |

| Dammarenediol-II (DD) |

| Ginsenoside F2 |

| Ginsenoside Rb1 |

| Ginsenoside Rb2 |

| Ginsenoside Rc |

| Ginsenoside Rd |

| Ginsenoside Rg3 |

| Ginsenoside Rh2 |

| Isopentenyl diphosphate (B83284) (IPP) |

| Oleanolic acid |

| Protopanaxadiol (PPD) |

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Research-Oriented Isolation and Purification Principles for Natural Products

The initial stages of isolating 5,6-Dehydrogensenoside Rd and related ginsenosides (B1230088) involve separating them from the bulk plant material and then fractionating the crude extract to enrich the target compounds.

The principle of solvent extraction hinges on the differential solubility of compounds in various solvents. For ginsenosides, which are saponins (B1172615) with a range of polarities, polar solvents are typically employed. The choice of solvent and extraction technique significantly impacts the efficiency and profile of the extracted compounds. nih.govresearchgate.net

Conventional methods include heat-reflux, Soxhlet, and ultrasound-assisted extraction (UAE). nih.gov Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are common solvents. nih.govoup.com For instance, 100% methanol has demonstrated high extraction efficiency for ginsenosides. nih.gov More advanced techniques like Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), utilize high temperatures (50-200°C) and pressures (1500-3000 psi) to reduce extraction time and solvent consumption. nih.govresearchgate.net Research has shown that factors such as ethanol concentration, temperature, and extraction time are critical variables that must be optimized to maximize the yield of specific ginsenosides. nih.gov

Below is a table comparing various extraction methods used for ginsenosides.

| Extraction Method | Typical Solvents | Key Principles & Conditions | Advantages | Disadvantages |

| Heat-Reflux Extraction | Methanol, Ethanol (often aqueous) | Boiling solvent is condensed and returned to the extraction flask, allowing for continuous extraction at a constant temperature. | Simple setup. | Can be time-consuming; potential for thermal degradation of sensitive compounds. nih.govresearchgate.net |

| Soxhlet Extraction | Methanol, Ethanol | A solid is placed in a thimble, and solvent is repeatedly vaporized and condensed to wash through the solid, concentrating the extract. nih.gov | Thorough extraction. | Very time- and solvent-intensive; risk of thermal degradation. researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | High-frequency sound waves create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. researchgate.net | Faster than conventional methods, improved efficiency. | Equipment-specific; potential for localized heating. |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Ethanol, Water | Uses elevated temperatures (e.g., 100-130°C) and pressures (e.g., 1500 psi) to maintain the solvent in a liquid state above its boiling point, increasing extraction efficiency. nih.govresearchgate.net | Rapid (e.g., 15-30 min), low solvent use, high efficiency. nih.gov | Requires specialized, high-pressure equipment. |

This table is generated based on data from multiple sources. nih.govresearchgate.netnih.govresearchgate.net

Following initial solvent extraction, the crude extract is often suspended in water and partitioned with a series of immiscible organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. nih.gov This liquid-liquid partitioning step separates compounds based on their polarity, with ginsenosides typically concentrating in the n-butanol fraction. nih.gov

After initial extraction and partitioning, the enriched fraction undergoes further purification using chromatographic techniques. Liquid-solid column chromatography is a common and essential method for the preparative separation of ginsenosides from the n-butanol fraction. nih.gov

The stationary phase is typically silica (B1680970) gel or a reversed-phase material like C18. A solvent system (mobile phase) is passed through the column, and compounds separate based on their differential affinity for the stationary and mobile phases. For ginsenoside separation, a gradient elution is often used, starting with a less polar solvent system and gradually increasing the polarity. This allows for the sequential elution of different ginsenosides. Other techniques like counter-current chromatography (CCC), which is a form of liquid-liquid partition chromatography without a solid support, have also been successfully used to isolate ginsenosides like Rb1, Rc, and Re. nih.gov

Advanced Chromatographic Separation Techniques for Research

For the fine-scale separation, quantification, and final purification of closely related compounds like this compound, high-resolution chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of ginsenosides due to its high resolution and reproducibility. oup.com The method typically employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. mdpi.com

A gradient mobile phase is commonly used, consisting of water (often with a modifier like formic acid or acetic acid) and an organic solvent, typically acetonitrile. mdpi.comresearchgate.net The gradient starts with a high proportion of water and gradually increases the proportion of acetonitrile, allowing for the elution of ginsenosides in order of increasing hydrophobicity. Detection is most commonly performed using an ultraviolet (UV) detector set to a low wavelength, around 203-205 nm, where ginsenosides exhibit absorbance. mdpi.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically under 2 µm). mdpi.comnih.gov This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com A separation of numerous ginsenosides that might take 30-70 minutes on an HPLC system can often be achieved in under 10 minutes using UHPLC. mdpi.com

The fundamental principles are the same as HPLC, involving a reversed-phase column and a gradient mobile phase. For instance, a method for analyzing 22 different ginsenosides was developed using a reversed C18 column (100 × 2 mm, 2 µm particle size) with UV detection at 203 nm. nih.govoup.com The enhanced efficiency of UHPLC makes it particularly valuable for quality control and the rapid screening of complex extracts for the presence of specific compounds like this compound.

The table below outlines typical parameters for HPLC and UHPLC analysis of ginsenosides.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column Type | Reversed-phase C18 | Reversed-phase C18, BEH C18 |

| Particle Size | > 2 µm (e.g., 2.7 µm) | < 2 µm (e.g., 1.7 µm, 2 µm) |

| Column Dimensions | e.g., 150 x 4.6 mm | e.g., 50 x 2.1 mm, 100 x 2 mm |

| Mobile Phase | Gradient of Water and Acetonitrile (often with acid modifier) | Gradient of Water/Ammonium Acetate and Acetonitrile (often with acid modifier) |

| Flow Rate | ~1.0 mL/min | ~0.4 mL/min |

| Analysis Time | 18 - 70 min | 6 - 28 min |

| Detection | UV (203-205 nm), MS | UV (203 nm), HRMS-MS/MS |

This table is generated based on data from multiple sources. mdpi.comnih.govoup.com

While analytical HPLC and UHPLC are used to identify and quantify compounds, preparative HPLC is used to isolate them in sufficient quantities for further research, such as structure elucidation or bioactivity studies. The principles are identical to analytical HPLC, but it is performed on a larger scale.

This involves using wider columns, higher flow rates, and injecting larger sample volumes. A simple and rapid method for the preparative separation of major ginsenosides, including Ginsenoside Rd, from Panax notoginseng has been developed using a C18 column with an ethanol-water mobile phase. researchgate.net In one study, ginsenosides Rb1 and Rd were successfully separated from a pre-purified fraction using 60% aqueous ethanol, yielding products with a purity of over 95.8%. researchgate.net The fractions corresponding to the desired peak are collected as they elute from the column, the solvent is evaporated, and the pure compound is obtained. This method is crucial for obtaining the pure this compound needed for definitive structural analysis and pharmacological testing.

Spectroscopic and Spectrometric Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of complex natural products like this compound. It provides precise information about the carbon skeleton and the sequence and linkage of the sugar units.

One-dimensional (1D) NMR techniques such as ¹H-NMR (proton) and ¹³C-NMR (carbon-13) are fundamental for identifying the types and number of protons and carbons in the molecule. For this compound, the ¹H-NMR spectrum would show characteristic signals for the aglycone's methyl groups, methine protons, and the protons of the sugar moieties. The key distinguishing feature compared to its saturated counterpart, Ginsenoside Rd, would be the appearance of signals in the olefinic region (typically δ 5.0-6.0 ppm), corresponding to the protons on the C-5 and C-6 double bond. The ¹³C-NMR spectrum provides the total carbon count and the chemical environment of each carbon atom, with the C-5 and C-6 carbons showing characteristic downfield shifts indicative of an unsaturated bond.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within the same spin system, helping to trace the connections within the aglycone and individual sugar rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting different fragments of the molecule by showing long-range correlations (over two to three bonds) between protons and carbons. For instance, HMBC spectra are used to determine the linkage positions of the sugar chains to the aglycone and the connection between the sugar units themselves.

Table 1: Representative ¹³C and ¹H NMR Spectral Data for the Aglycone Moiety of a Protopanaxadiol-type Ginsenoside Note: The following is a representative table based on the closely related protopanaxadiol (B1677965) structure. Specific shifts for this compound would show variations, particularly at the C-5 and C-6 positions due to the double bond.

| Carbon No. | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 39.5 | - | - |

| 2 | 27.0 | - | - |

| 3 | 89.3 | - | - |

| 4 | 40.0 | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 12 | 70.5 | - | - |

| 20 | 72.5 | - | - |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate complex mixtures and analyze individual components. In the analysis of plant extracts, a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically coupled to a mass spectrometer. nih.gov This allows for the separation of this compound from other closely related ginsenosides. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the detection of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, as well as adducts with solvent ions (e.g., [M+HCOO]⁻). mdpi.comlcms.cz

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For ginsenosides, the fragmentation pattern is highly characteristic and typically involves the sequential loss of sugar moieties from the aglycone. lcms.cz

In the MS/MS analysis of this compound, the precursor ion (e.g., [M-H]⁻) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would show sequential losses of the glucose units. The glycosidic bonds are the most labile and break first, allowing for the determination of the mass of each sugar unit and the mass of the aglycone. This fragmentation pathway helps to confirm the sugar sequence and the nature of the aglycone. mdpi.comlcms.cz

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements (typically with an error of less than 5 ppm). lcms.cznih.gov This accuracy is crucial for determining the elemental composition of the parent molecule and its fragments, which greatly enhances the confidence in the identification of unknown compounds. For this compound, UPLC-QTOF-MS/MS can be used to obtain its accurate mass, confirm its molecular formula (C₄₈H₈₀O₁₈), and provide high-resolution fragmentation data to support its structural elucidation. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound in Negative Ion Mode Note: This table is based on the known fragmentation patterns of Ginsenoside Rd. The molecular weight of this compound is 945.15 g/mol , which is 2 Da less than Ginsenoside Rd.

| Precursor Ion (m/z) | Proposed Formula | Product Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|---|

| 943.52 | [C₄₈H₇₉O₁₈]⁻ | 781.47 | 162 | Loss of a terminal glucose unit |

| 781.47 | [C₄₂H₆₉O₁₃]⁻ | 619.42 | 162 | Loss of a second glucose unit |

| 619.42 | [C₃₆H₅₉O₈]⁻ | 457.37 | 162 | Loss of a third glucose unit |

| 457.37 | [C₃₀H₄₉O₃]⁻ | - | - | 5,6-Dehydroprotopanaxadiol aglycone |

UV-Vis and Infrared (IR) Spectroscopy for Structural Insights

While NMR and MS provide the most detailed structural information, UV-Vis and IR spectroscopy offer valuable complementary data regarding the functional groups present in the molecule.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. While the parent Ginsenoside Rd has limited UV absorption, the introduction of the C-5-C-6 double bond in this compound creates a chromophore. This would be expected to result in a characteristic absorption maximum in the lower UV region (around 200-220 nm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups in a molecule based on their vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands:

A broad, strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups in the sugar moieties and the aglycone.

Absorption bands in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene (B1212753) groups.

A band around 1640 cm⁻¹ corresponding to the C=C stretching vibration of the double bond.

Strong absorption bands in the 1100-1000 cm⁻¹ region, which are characteristic of C-O stretching vibrations of the glycosidic linkages and hydroxyl groups.

Integrated Analytical Platforms for Complex Mixture Analysis in Research

To overcome the challenges of analyzing complex mixtures, integrated analytical platforms that couple liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have become essential. nih.gov These hyphenated techniques facilitate the rapid and accurate identification of constituents directly from extracts, thereby minimizing the need for laborious isolation procedures. nih.govsemanticscholar.org

Online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the structure-elucidating power of NMR spectroscopy. mdpi.com This method allows for the direct acquisition of NMR data from compounds as they elute from the chromatography column, which is particularly useful for identifying unstable or minor components within a complex mixture. semanticscholar.org The integration of Mass Spectrometry (MS) into this system (LC-MS-NMR) provides complementary data, with MS delivering precise molecular weight and fragmentation information that helps confirm the structures proposed by NMR. nih.gov In the context of ginsenoside analysis, LC-MS can provide the molecular formula, while NMR offers detailed structural information, including stereochemistry, which is critical for distinguishing between various isomers. mdpi.comnih.gov

LC-NMR systems can operate in several modes, including on-flow, stopped-flow, and loop-storage, to manage the inherent sensitivity challenges of NMR. researchgate.net

| LC-NMR Operating Mode | Description | Primary Advantage |

| On-flow (Continuous) | NMR spectra are recorded continuously as the eluent flows through the NMR probe. | Provides a rapid overview of the entire chromatogram. nih.gov |

| Stopped-flow | The chromatographic flow is halted when a peak of interest reaches the NMR probe, allowing for extended signal acquisition time. | Significantly enhances the signal-to-noise ratio for detailed structural analysis of specific compounds. researchgate.net |

| Loop-storage | Eluted peaks are collected into storage loops for subsequent, offline NMR analysis. | Allows for later, more time-intensive NMR experiments on multiple peaks from a single chromatographic run. nih.gov |

The LC-SPE-NMR technique provides an effective interface between liquid chromatography and NMR spectroscopy, overcoming some limitations of direct online coupling. nih.gov In this configuration, instead of flowing directly into the NMR spectrometer, the eluting peaks of interest from the HPLC are trapped and concentrated onto solid-phase extraction (SPE) cartridges. researchgate.net This offline approach allows for the removal of interfering mobile phase solvents and the subsequent elution of the purified analyte with a deuterated solvent for NMR analysis. nih.gov

A key advantage of LC-SPE-NMR is the ability to accumulate material from multiple chromatographic runs onto a single cartridge, which significantly enhances sensitivity and enables the acquisition of high-quality NMR spectra for minor components. nih.gov This makes it a valuable tool for the structural elucidation of novel or low-abundance natural products from complex extracts. nih.govnih.gov

Quality Control and Purity Assessment in Research Materials

The accuracy and reliability of research findings heavily depend on the quality and purity of the chemical reference standards used. For ginsenosides, which are key markers for the quality control of Panax species, ensuring the purity of reference materials is critical. nih.govolemiss.edu

A variety of analytical techniques are employed for the comprehensive quality control of ginsenoside research materials. researchgate.net High-performance liquid chromatography (HPLC) with different detectors, such as ultraviolet (UV) or evaporative light scattering detectors (ELSD), is a standard method for purity assessment. researchgate.netnih.gov However, methods like HPLC-UV can sometimes provide erroneously high purity values because the detector may not respond equally to all compounds, potentially overlooking impurities. nih.gov

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive method for accurately determining the purity of reference substances. nih.gov Unlike chromatographic methods that rely on comparing a substance to a reference standard of itself, qNMR can determine purity by comparing the analyte's signal to that of an unrelated, certified internal standard. nih.gov This provides an absolute quantification, making it a highly accurate method for purity assessment. nih.gov A study assessing ginsenoside Rg1 purity found that the qNMR result (90.34%) was significantly lower than the purity stated by the manufacturer based on HPLC-UV methods (>98.0%), highlighting the potential inaccuracies of conventional methods and the robustness of qNMR for quality control. nih.gov

Preclinical Pharmacological Investigations in Vitro and in Vivo Animal Studies

In Vitro Cellular and Molecular Investigations

Detailed research specifying the in vitro pharmacological activities of 5,6-Dehydrogensenoside Rd is not found in the current body of scientific literature.

Selection and Utilization of Relevant Cell Line Models

There are no available studies that identify specific cell line models used for the investigation of this compound. The selection of appropriate cell lines is a critical first step in preclinical research to model specific diseases or biological processes. nih.govnih.gov However, no publications document the application of any particular cell line to study the effects of this compound.

Identification and Characterization of Molecular Targets

The specific molecular targets of this compound have not been identified in the reviewed literature. Target identification is a crucial process in drug discovery that involves determining the biological molecules, such as proteins or genes, with which a small molecule interacts to produce a therapeutic effect. nih.govbiobide.com Methodologies for target identification are well-established, but their application to this compound has not been reported.

Analysis of Gene Expression and Proteomic Changes in Cellular Systems

No studies were found that analyze changes in gene expression or the proteome of cellular systems in response to treatment with this compound. Techniques such as RNA-sequencing and mass spectrometry-based proteomics are standard for evaluating how a compound affects cellular function at the molecular level, but such analyses for this specific ginsenoside are absent from public databases. wikipedia.org

Elucidation of Intracellular Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways remains unelucidated. Understanding how a compound modulates signaling cascades (e.g., MAPK, PI3K/AKT) is fundamental to understanding its mechanism of action. nih.govnih.gov There is currently no research detailing which, if any, signaling pathways are affected by this compound.

Functional Assays in Isolated Cells and Tissues (e.g., cell viability, proliferation, inflammation markers)

Reports on functional assays, such as those measuring cell viability, proliferation, or the expression of inflammation markers after exposure to this compound, are not available. These assays are standard for determining the physiological or pathological effects of a compound at the cellular level. nih.govsigmaaldrich.com

In Vivo Animal Model Research for Mechanistic Studies

There is no published research on the use of in vivo animal models for mechanistic studies of this compound. Preclinical animal studies are essential for understanding the physiological effects, mechanisms, and potential therapeutic applications of a compound in a whole-organism context before any clinical consideration. clinsurggroup.comnih.gov The absence of such studies indicates that the preclinical investigation of this compound is still in its nascent stages, if initiated at all.

Selection and Justification of Appropriate Animal Models for Specific Research Questions

The choice of an animal model is a critical step in experimental design, dictated by the specific research question and the compound's hypothesized mechanism of action. nih.govmdpi.com For a novel ginsenoside like this compound, model selection would be guided by the known activities of structurally similar ginsenosides (B1230088), such as Ginsenoside Rd, which have demonstrated neuroprotective and anti-inflammatory potential. nih.gov

Neurodegenerative Disease Models: To investigate potential neuroprotective effects, several well-established animal models are employed. nih.gov

Parkinson's Disease (PD) Models: Neurotoxin-based models are common for studying PD. scilit.com The 6-hydroxydopamine (6-OHDA) model, where the toxin is injected directly into the substantia nigra or striatum, causes selective degeneration of dopaminergic neurons, mimicking a key pathological feature of PD. nih.govnih.gov This model is useful for assessing if a compound can protect these specific neurons from induced cell death. nih.gov Another prevalent model uses 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonism by causing mitochondrial dysfunction and oxidative stress, replicating many hallmarks of the disease. nih.gov The justification for using these models is their ability to reproduce the primary motor symptoms and dopaminergic neuron loss seen in human PD, providing a platform to test for symptomatic relief and disease-modifying potential. nih.gov

Alzheimer's Disease (AD) Models: Research into AD often utilizes transgenic mouse models that express human genes associated with the disease, such as those for amyloid precursor protein (APP) and presenilin (PSEN). nih.gov These models develop key pathological features like amyloid-β plaques. "Seeded" models, where protein aggregates are injected into the brain to induce pathology, are also used. nih.gov

Ischemia Models: To evaluate the compound's utility in ischemic conditions like stroke, the middle cerebral artery occlusion (MCAO) model in rodents is standard. This model involves temporarily or permanently blocking the MCAO to induce a focal ischemic stroke. Its justification lies in its high reproducibility and its ability to mimic the pathophysiology of human ischemic stroke, allowing for the assessment of neuroprotective effects and functional outcomes.

Inflammation Models: For assessing general anti-inflammatory activity, several models are available. The carrageenan-induced paw edema model in rats is a classic method to study acute inflammation. ijpras.com The injection of carrageenan, an irritant, triggers a localized inflammatory response characterized by edema. ijpras.com The ability of a test compound to reduce this swelling indicates potential anti-inflammatory effects. ijpras.com Another model involves inducing inflammation with lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a systemic inflammatory response. nih.gov

The table below summarizes appropriate animal models for investigating the potential therapeutic actions of a compound like this compound, based on the activities of related ginsenosides.

| Research Question | Animal Model | Justification for Use | Key Pathological Feature Modeled |

| Neuroprotection (Parkinson's Disease) | 6-OHDA Rat/Mouse Model | Induces selective loss of dopaminergic neurons. | Dopaminergic neuron degeneration. |

| Neuroprotection (Parkinson's Disease) | MPTP Mouse Model | Systemically administered toxin that replicates key PD hallmarks. | Mitochondrial dysfunction, oxidative stress, neuron loss. |

| Neuroprotection (Ischemic Stroke) | MCAO Rat/Mouse Model | Mimics pathophysiology of human focal ischemic stroke. | Cerebral ischemia-reperfusion injury. |

| Anti-inflammation (Acute) | Carrageenan-Induced Paw Edema | Standardized, reproducible model of acute inflammation. | Localized edema and vascular permeability. |

| Anti-inflammation (Systemic) | Lipopolysaccharide (LPS) Challenge | Induces a systemic inflammatory response. | Pro-inflammatory cytokine release. |

Mechanistic Exploration in Animal Systems (e.g., tissue analysis, biomarker evaluation)

Once an effect is observed in an animal model, the next step is to explore the underlying molecular mechanisms. This involves collecting tissues for analysis and evaluating relevant biomarkers. For a compound like this compound, this exploration would likely focus on pathways related to neuroprotection and anti-inflammation, areas where other ginsenosides have shown activity. nih.govmdpi.com

In neurotoxin-induced Parkinson's disease models (e.g., 6-OHDA or MPTP), key mechanistic investigations would include:

Tissue Analysis: Post-mortem analysis of brain tissue, specifically the substantia nigra and striatum, is crucial. Immunohistochemical staining for Tyrosine Hydroxylase (TH) is used to quantify the survival of dopaminergic neurons. A higher number of TH-positive cells in a treatment group compared to a vehicle-treated control group would indicate a neuroprotective effect. nih.gov

Biomarker Evaluation: Brain tissue homogenates would be analyzed for levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), oxidative stress (e.g., superoxide (B77818) dismutase, glutathione), and neuroinflammation (e.g., TNF-α, IL-1β). nih.gov For instance, studies on the related ginsenoside Rg1 have shown it can protect neurons by decreasing levels of apoptotic markers like cleaved caspase-3 and Bax. nih.gov Similarly, the activation of pro-survival signaling pathways like PI3K/Akt and ERK1/2 would be assessed via Western blot, as these are known targets for other neuroprotective ginsenosides. nih.govnih.gov

In models of inflammation, mechanistic studies would focus on:

Cytokine Profiling: Blood serum or tissue homogenates would be analyzed using ELISA to measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A reduction in these cytokines would confirm an anti-inflammatory mechanism.

Signaling Pathway Analysis: The NF-κB signaling pathway is a central regulator of inflammation. mdpi.com Tissue analysis would investigate the phosphorylation and nuclear translocation of NF-κB p65. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. mdpi.com

The following table details potential biomarkers that would be evaluated to understand the mechanisms of this compound in relevant animal models.

| Animal Model | Tissue Analyzed | Biomarker/Analysis | Potential Mechanism Indicated |

| 6-OHDA or MPTP Model | Substantia Nigra, Striatum | Tyrosine Hydroxylase (TH) Staining | Protection of dopaminergic neurons. |

| 6-OHDA or MPTP Model | Substantia Nigra, Striatum | Western Blot (Bcl-2, Bax, Caspase-3) | Anti-apoptotic activity. |

| 6-OHDA or MPTP Model | Brain Tissue | Western Blot (p-ERK, p-Akt) | Activation of pro-survival signaling. |

| LPS or Carrageenan Model | Serum, Inflamed Tissue | ELISA (TNF-α, IL-1β, IL-6) | Anti-inflammatory activity. |

| LPS or Carrageenan Model | Inflamed Tissue | Western Blot (p-NF-κB) | Inhibition of pro-inflammatory signaling. |

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic (PD) studies are designed to understand what a drug does to the body, characterizing the relationship between drug concentration and the observed effect over time. nih.gov For this compound, these studies would aim to establish a clear exposure-response relationship for its anticipated therapeutic effects.

The initial step in a PD study involves conducting a dose-response experiment to identify the range of doses that produce a therapeutic effect. fda.gov For example, in a 6-OHDA model of Parkinson's disease, animals would be treated with different doses of the compound, and the effect would be measured through behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) and post-mortem tissue analysis (e.g., TH-positive cell counts). nih.gov The goal is to identify the minimum effective dose and the dose at which the effect reaches a maximum (Emax).

Pharmacodynamic modeling integrates pharmacokinetic (what the body does to the drug) and pharmacodynamic data to quantify the time course and intensity of a drug's effect. nih.gov This can help in simulating different dosing regimens and predicting the effects in other scenarios. For instance, after establishing an acute effect, a chronic study might be designed to see if the effect is sustained, which is particularly relevant for neurodegenerative diseases.

In an autoimmune hepatitis model, the pharmacodynamic effect of a compound was assessed by measuring levels of inflammatory markers like TNFα and IL-4 at specific time points after administration, demonstrating a time-dependent reduction in these cytokines. Similarly, in an arthritis model, the pharmacodynamic response was tracked by measuring changes in body weight and clinical scores over the course of the disease and treatment.

Methodological Considerations in Animal Research Design and Data Interpretation

The reliability and translational value of preclinical animal research depend heavily on rigorous methodological design and careful data interpretation. Several key factors must be considered to ensure the validity of findings from studies on compounds like this compound.

Study Design and Reporting: To avoid overestimation of therapeutic effects, studies must incorporate key design elements such as randomization of animals into treatment groups, concealment of allocation, and blinded assessment of outcomes. However, many preclinical studies, including those on ginsenosides, have been noted for methodological weaknesses in these areas. Adherence to established guidelines like the Animal Research: Reporting of In Vivo Experiments (ARRIVE) is crucial to improve the quality and reproducibility of research.

Animal Model Limitations: It is essential to recognize that animal models rarely recapitulate the full spectrum of human disease. nih.gov For instance, neurotoxin-induced models of Parkinson's disease cause rapid and acute neuron loss, which differs from the slow, progressive nature of the human condition. nih.gov Furthermore, significant biological and physiological differences between animal species and humans can make it challenging to translate findings. nih.gov This "lost in translation" problem is a major reason for the failure of compounds in human clinical trials despite promising preclinical results. nih.gov

Data Interpretation: Researchers must be cautious when extrapolating data from animal models to the human condition. nih.gov Factors such as the specific animal strain, sex, and environmental conditions can influence outcomes. The use of multiple, complementary models can strengthen the evidence for a compound's efficacy. For example, validating a finding from a neurotoxin model in a genetic model of the same disease would increase confidence in the result. The lack of standardized methodologies across different laboratories can also lead to variability in results, making cross-study comparisons difficult. nih.gov

Structure Activity Relationship Sar and Synthetic Analogue Research

Elucidation of Structural Determinants for Biological Activities (Hypothetical for 5,6-Dehydrogensenoside Rd based on related ginsenosides)

The biological activities of ginsenosides (B1230088) are largely dictated by the structure of their aglycone, the type and number of sugar moieties, and their attachment points. frontiersin.orgnih.gov For protopanaxadiol (B1677965) (PPD)-type ginsenosides like Ginsenoside Rd, key structural features influencing activity include the sugar chains at the C-3 and C-20 positions of the dammarane-type triterpenoid (B12794562) core. frontiersin.org

The Aglycone Core: The rigid four-ring steroid-like skeleton provides the foundational structure for receptor binding. frontiersin.org The presence of the C5-C6 double bond in this compound may introduce a degree of planarity or rigidity that could either enhance or diminish its binding affinity to specific protein targets compared to the saturated scaffold of Ginsenoside Rd.

Sugar Moieties: The number and type of sugar units are critical. Generally, ginsenosides with fewer sugar moieties (minor ginsenosides) exhibit greater bioavailability and stronger biological activity. nih.govfrontiersin.org This is because the deglycosylation that occurs in the gastrointestinal tract often leads to more readily absorbed and active metabolites. nih.gov For instance, the conversion of ginsenoside Rg3 to Rh2 and then to the aglycone PPD illustrates this principle, with the latter showing enhanced anti-tumor activity. frontiersin.org It is plausible that the metabolic fate of this compound would follow a similar pattern of deglycosylation, leading to potentially more active derivatives.

Position of Sugar Linkages: The attachment points of the sugar chains significantly impact biological responses. frontiersin.org In PPD-type ginsenosides, the sugar residues are typically attached to the β-OH at C-3 and another -OH at C-20. frontiersin.org Any alteration in this arrangement can profoundly affect the compound's pharmacological profile.

Stereochemistry at C-20: The spatial orientation of substituents at the C-20 position can lead to different epimers (S and R forms), which often exhibit distinct biological activities. mdpi.com For example, the 20(S) and 20(R) epimers of ginsenoside Rg3 show stereoselective anti-cancer effects. researchgate.net While information on the stereochemistry of this compound is not readily available, this is a critical factor to consider in its SAR.

Dehydration at C-20: The presence or absence of a hydroxyl group at C-20 is another significant factor. Dehydration at this position, as seen in the difference between ginsenoside Rg3 and Rg5, has been shown to increase bioactivity in some cases. frontiersin.org

Rational Design and Synthesis of Research Analogues for Mechanistic Probing

The rational design and synthesis of analogues are crucial for dissecting the mechanisms of action of ginsenosides and for developing compounds with improved properties. This often involves targeted chemical modifications to probe the importance of specific functional groups.

For this compound, synthetic analogues could be designed to explore the following:

Modifying the Sugar Chains: Systematically altering the number and type of sugar moieties at the C-3 and C-20 positions would help to elucidate their role in target recognition and pharmacokinetic properties. For example, synthesizing analogues with fewer sugar units could lead to compounds with enhanced cell permeability and biological activity. frontiersin.org

Altering the Aglycone: Modifications to the dammarane (B1241002) core, such as epoxidation or hydrogenation of the C5-C6 double bond, could reveal its importance for a specific biological activity. nih.gov Comparing the activity of such analogues directly with this compound and Ginsenoside Rd would provide clear insights into the role of this specific structural feature.

Introducing Functional Groups: The addition of specific functional groups, such as triphenylphosphonium to target mitochondria, has been successfully employed to create ginsenoside conjugates with enhanced anti-cancer efficacy and selectivity. nih.gov Similar strategies could be applied to this compound to direct it to specific subcellular locations and probe its mechanism of action.

Creating Stereoisomers: The synthesis of both the (S) and (R) epimers at the C-20 position would be invaluable for investigating stereospecific interactions with biological targets.

The chemical synthesis of ginsenoside analogues can be challenging due to their complex structures. However, advances in synthetic organic chemistry and enzymatic synthesis methods are making the creation of these valuable research tools more accessible. mdpi.com

Computational Approaches in SAR Studies

Computational methods are powerful tools for investigating the SAR of ginsenosides, offering insights that can guide the rational design of new analogues and help to predict their biological activities. frontiersin.orgfrontiersin.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgfrontiersin.orgresearchgate.net This method can be used to:

Identify Potential Protein Targets: By docking this compound against a library of protein structures, potential biological targets can be identified. nih.govmdpi.com For example, studies have used molecular docking to identify potential targets for various ginsenosides in the context of cancer and diabetes. mdpi.commdpi.com

Predict Binding Affinity: Docking simulations provide a score that estimates the binding affinity between the ligand and the protein. brieflands.com Comparing the docking scores of this compound and its parent compound, Ginsenoside Rd, with a specific target could indicate whether the C5-C6 double bond enhances or diminishes binding.

Visualize Binding Interactions: The output of a docking simulation shows the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. acs.org This information is crucial for understanding the molecular basis of binding and for designing analogues with improved affinity. For instance, docking studies have revealed how ginsenosides interact with the catalytic residues of the angiotensin-converting enzyme (ACE). acs.org

A hypothetical molecular docking study of this compound could involve docking it into the active site of a known ginsenoside target, such as the glucocorticoid receptor or various kinases, to predict its binding mode and affinity relative to other ginsenosides.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org A QSAR model can be used to:

Predict the Activity of Novel Compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Identify Key Structural Descriptors: QSAR models can identify the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are most important for the biological activity of a class of compounds. researchgate.net

For this compound, a QSAR study would require a dataset of structurally related ginsenosides with known biological activities against a specific target. By including this compound in this dataset, the model could help to quantify the impact of the C5-C6 double bond on its activity. While a specific QSAR model for this compound is not available, the methodology has been applied to other ginsenosides and related flavonoids to predict their activities, for instance, as aromatase inhibitors. researchgate.net

Chemical Modification Strategies for Research Tool Development

The chemical modification of natural products like ginsenosides is a powerful strategy for creating research tools to probe biological pathways and validate drug targets. nih.gov These modifications can be designed to introduce specific functionalities without drastically altering the core structure recognized by the biological target.

Examples of chemical modification strategies that could be applied to this compound include:

Attachment of Fluorescent Probes: Conjugating a fluorescent dye to this compound would allow for its visualization within cells, enabling studies of its uptake, subcellular localization, and interaction with target proteins using techniques like fluorescence microscopy.

Biotinylation: The attachment of a biotin (B1667282) tag would facilitate the isolation of the protein targets of this compound through affinity purification techniques. The biotinylated compound can be incubated with a cell lysate, and the resulting complex can be captured on streptavidin-coated beads.

Photoaffinity Labeling: Introducing a photoreactive group into the structure of this compound would allow for the formation of a covalent bond with its target protein upon photoactivation. This is a powerful technique for irreversibly labeling and subsequently identifying the binding partners of a compound.

Sulfation and Acetylation: Simple chemical modifications like sulfation and acetylation have been shown to alter the biological activities of ginsenosides. frontiersin.orgacs.org For example, sulfation of total ginsenosides has been shown to enhance their immunomodulatory activity. frontiersin.org Applying these modifications to this compound could generate a library of compounds with diverse activities for screening purposes.

These chemically modified versions of this compound would serve as invaluable tools for elucidating its mechanism of action and identifying its specific molecular targets within the cell.

Mechanistic Insights and Proposed Research Applications

Immunomodulatory and Anti-Inflammatory Research Mechanisms

Research into 5,6-Dehydrogensenoside Rd, a derivative of the ginsenoside Rd, has begun to uncover its potential role in modulating the immune system and counteracting inflammation. While direct studies on this compound are emerging, the mechanisms of its parent compound, ginsenoside Rd, provide a foundational understanding. Ginsenoside Rd has been noted for its anti-inflammatory properties, which may be relevant to the actions of its dehydrogenated form. nih.gov

Studies on structurally related flavonoids, such as 5,6-dihydroxyflavone (B183487), offer further mechanistic clues. This compound has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov The anti-inflammatory effects of 5,6-dihydroxyflavone are linked to its ability to block the activation of Toll-like receptor 4 (TLR4) and impede the phosphorylation of key signaling proteins in several inflammatory pathways. nih.gov These include c-Jun N-terminal kinase (JNK) and p38 in the mitogen-activated protein kinases (MAPK) pathway, Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) in the JAK-STAT pathway, and p65 in the nuclear factor-κB (NF-κB) pathway. nih.gov

A cross-sectional study on middle-aged Chinese women found that higher consumption of cruciferous vegetables, which contain various bioactive compounds, was associated with lower circulating levels of key inflammatory markers, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that dietary components with anti-inflammatory properties can have a measurable impact on systemic inflammation. nih.govnews-medical.net While not directly involving this compound, this research supports the general principle that specific molecules can modulate inflammatory responses. nih.gov

Table 1: Investigated Anti-Inflammatory Mechanisms of Related Compounds

| Compound/Agent | Pathway/Mediator | Observed Effect |

|---|---|---|

| 5,6-dihydroxyflavone | Nitric Oxide (NO) Production | Inhibition in LPS-stimulated macrophages. nih.gov |

| 5,6-dihydroxyflavone | Reactive Oxygen Species (ROS) | Inhibition in LPS-stimulated macrophages. nih.gov |

| 5,6-dihydroxyflavone | TLR4, JNK, p38, JAK2, STAT3, NF-κB | Blockage of activation/phosphorylation. nih.gov |

| Cruciferous Vegetables | TNF-α, IL-1β, IL-6 | Lower circulating levels in high-intake individuals. nih.gov |

Neurobiological Research Modalities (e.g., neuroprotection, cognitive function)

The potential neuroprotective effects of ginsenosides (B1230088), including the parent compound of this compound, have been a subject of significant research. Ginsenoside Rd (G-Rd) has demonstrated neuroprotective properties in experimental models of cerebral ischemia/reperfusion injury. nih.gov It is believed to exert these effects by combating oxidative stress, regulating calcium ion levels, inhibiting inflammation, and resisting apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death). nih.gov

A key aspect of its potential efficacy is its ability to cross the blood-brain barrier. nih.gov Studies have shown that G-Rd can protect against neuronal damage induced by oxidative stress and oxygen-glucose deprivation, which mimics ischemic conditions in a laboratory setting. nih.gov In animal models of stroke, G-Rd treatment has been shown to reduce the size of the brain infarct and improve neurological outcomes. nih.gov These protective effects were observed in different stroke models and in both male and female, young and aged animals, highlighting its potential as a promising neuroprotectant for ischemic stroke. nih.gov

Furthermore, research into other compounds targeting neuroinflammation and cognitive function provides a broader context. For instance, anti-inflammatory diets have been linked to a reduced risk of cognitive impairment and Alzheimer's disease. news-medical.netmdpi.com This is attributed to the neuroprotective effects of components like omega-3 fatty acids and flavonoids, which can modulate immune responses and support the gut-brain axis. news-medical.net The investigation of 5-HT6 receptor antagonists has also revealed their potential in treating cognitive disorders, with some compounds showing neuroprotective profiles. researchgate.net

Table 2: Summary of Neuroprotective Research on Ginsenoside Rd

| Research Area | Model | Key Findings |

|---|---|---|

| Cerebral Ischemia/Reperfusion | In vivo (Animal Models) | Reduced infarct volume, improved neurological recovery. nih.gov |

| Oxidative Neuronal Damage | In vitro | Protection against hydrogen peroxide and oxygen-glucose deprivation-induced damage. nih.gov |

| Blood-Brain Barrier | In vivo (Rats) | Demonstrated ability to pass the intact blood-brain barrier. nih.gov |

| Stroke Models | Transient and Permanent MCAO in rats | Significant reduction in infarct volume and improved long-term neurological function. nih.gov |

Cardiovascular Research Pathways

While direct research on this compound in cardiovascular health is limited, the study of inflammatory pathways in cardiovascular disease provides a framework for potential investigation. Chronic inflammation is a key driver of atherosclerosis, the underlying cause of many cardiovascular events. mdpi.com

Research has identified several key inflammatory mediators in human atherosclerotic plaques, including interleukin-1 (IL-1) and interleukin-6 (IL-6). nih.gov IL-1 can trigger a positive feedback loop, inducing its own gene expression in vascular cells, thus amplifying the inflammatory response. nih.gov IL-6, which is downstream of IL-1, is also implicated in cardiovascular disease risk. nih.gov Clinical trials with tocilizumab, an IL-6 neutralizing antibody, have shown reduced inflammation in patients with acute coronary syndromes. nih.gov

The development of human cardiac microtissues in research has shed light on the role of specific cell types, like primitive macrophages, in cardiac maturation and function. nih.gov These macrophages enhance contractile force and improve relaxation kinetics in developing cardiomyocytes through processes like efferocytosis (the clearance of apoptotic cells). nih.gov This highlights the intricate cellular and molecular pathways that govern heart development and function, which could potentially be influenced by bioactive compounds. The connection between diabetes and atherosclerosis also underscores the role of metabolic factors, such as hyperglycemia, in promoting vascular inflammation. mdpi.com

Metabolic Regulation Research

The influence of ginsenosides on metabolic processes is an active area of research. The broader context of metabolic regulation involves complex networks that control energy homeostasis, nutrient utilization, and storage. nih.govmetage.at Key processes include the management of glucose and lipid metabolism. nih.gove-dmj.org

In the context of glucose metabolism, insulin (B600854) plays a central role by promoting glucose uptake into cells and its subsequent storage as glycogen (B147801) or utilization for energy through glycolysis. nih.gov The liver acts as a crucial buffer for blood glucose levels through processes like glycogenesis (glycogen synthesis) and gluconeogenesis (glucose synthesis from non-carbohydrate sources). nih.gov Disruptions in these pathways, such as insulin resistance, are central to metabolic disorders. e-dmj.org For instance, the hexosamine biosynthesis pathway, which utilizes a small percentage of fructose-6-phosphate (B1210287) derived from glucose, can contribute to insulin resistance when dysregulated. e-dmj.org

Erythropoietin (EPO), traditionally known for its role in red blood cell production, has also been shown to influence fat and glucose metabolism. mdpi.com In mice, EPO signaling can promote a lean phenotype by increasing the expression of genes involved in lipolysis (the breakdown of fats) and suppressing those involved in lipogenesis (the synthesis of fatty acids). mdpi.com This suggests that external factors can modulate fundamental metabolic pathways. While specific studies on this compound are needed, the known effects of related compounds and other biological molecules on metabolic regulation provide a basis for future research.

Antiviral Research Modalities (e.g., potential mechanisms related to COVID-19)

The search for effective antiviral agents has explored a variety of compounds and mechanisms. One key strategy is the use of entry inhibitors, which prevent a virus from entering a host cell. wikipedia.orgiapac.org This can be achieved by blocking viral proteins or cellular receptors that are essential for the binding and fusion process. wikipedia.orgiapac.org

In the context of coronaviruses like SARS-CoV-2, the spike protein is a primary target for entry inhibitors. Some flavonoids, such as 5,6-dihydroxyflavone, have been investigated for their potential to interfere with the interaction between the spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thereby inhibiting viral entry. nih.gov This mechanism of action has been observed against the SARS-CoV-2 Omicron variant and other human coronaviruses. nih.gov

Another antiviral strategy involves lethal mutagenesis, where nucleoside analogs are incorporated into the viral genome during replication, leading to an accumulation of mutations that ultimately inactivates the virus. nih.gov Molnupiravir, an authorized oral antiviral for COVID-19, functions as a prodrug of a nucleoside analog that induces errors in viral RNA replication. frontiersin.org Other antivirals, like Paxlovid, work by inhibiting viral enzymes essential for replication, such as the SARS-CoV-2-3CL protease. pfizer.comfda.gov

Research has also focused on how viruses like SARS-CoV-2 evade the host's immune response. The virus employs various proteins to antagonize the production and signaling of interferons, which are crucial for the early antiviral defense. nih.gov Understanding these viral evasion strategies is key to developing effective countermeasures. While there is no direct evidence yet for this compound's activity against SARS-CoV-2, the diverse mechanisms employed by other antiviral compounds provide a roadmap for potential research.

Role in Oxidative Stress Regulation Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases, including neurodegenerative disorders. nih.govmdpi.com Cells possess a sophisticated antioxidant defense system to mitigate oxidative damage. wikipedia.org

This system includes enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which neutralize ROS. wikipedia.orgmdpi.com Non-enzymatic antioxidants, such as glutathione and vitamins, also play a crucial role. wikipedia.org Aldehyde dehydrogenases (ALDHs) are another important class of enzymes that help manage oxidative stress by metabolizing harmful aldehydes produced during lipid peroxidation. nih.gov

The potential of natural compounds to modulate oxidative stress is an area of significant interest. For example, 5,6-dihydroxyflavone has been shown to act as a cellular ROS scavenger and an inducer of heme-oxygenase 1 (HO-1), an enzyme with antioxidant properties. nih.gov Similarly, pyridoxine (B80251) (vitamin B6) has demonstrated a protective effect against oxidative stress in human erythrocytes by inhibiting the carbonylation of membrane proteins. openbiochemistryjournal.com

Ginsenoside Rd, the parent compound of this compound, has been shown to protect against oxidative damage in neuronal cells. nih.gov This suggests that its derivatives may also possess antioxidant properties. The mechanisms by which antioxidants exert their effects can vary, including direct scavenging of free radicals or upregulation of the body's endogenous antioxidant defenses. nih.govfrontiersin.org

Future Research Directions and Methodological Advancements

Application of Omics Technologies for Comprehensive Understanding

A significant frontier in understanding the biological impact of 5,6-Dehydrogensenoside Rd lies in the application of "omics" technologies. These high-throughput methods offer a systems-level view of molecular changes induced by the compound, moving beyond single-target analyses. nih.gov

Metabolomics: By analyzing the global profile of endogenous metabolites in a biological system after exposure to this compound, metabolomics can identify the specific metabolic pathways that are perturbed. This could reveal, for instance, how the compound influences energy metabolism, lipid profiles, or amino acid synthesis, providing functional readouts of its cellular effects.